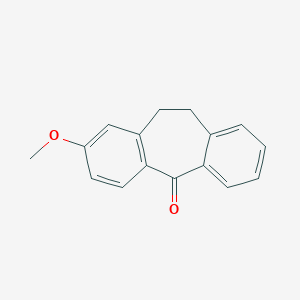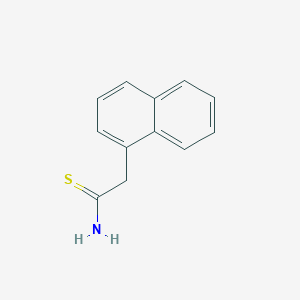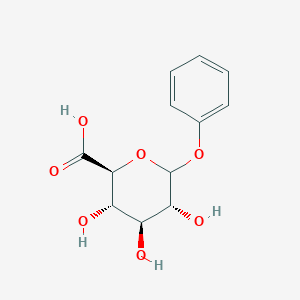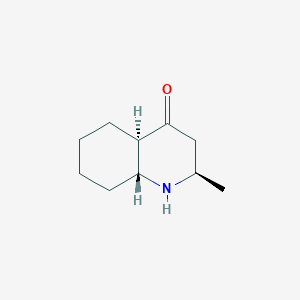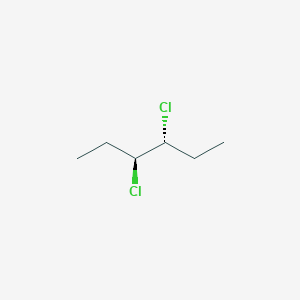
(3S,4R)-3,4-dichlorohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-3,4-dichlorohexane is a chiral compound that has been used in various scientific research applications. This compound is important due to its unique chemical properties that make it useful in many fields, including organic chemistry, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of (3S,4R)-3,4-dichlorohexane is not well understood. However, it is believed that the compound interacts with biological molecules, such as enzymes and receptors, in a chiral-specific manner. This interaction can lead to changes in the biological activity of these molecules, which can affect various physiological processes.
Biochemische Und Physiologische Effekte
(3S,4R)-3,4-dichlorohexane has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to inhibit the growth of various cancer cell lines. In addition, (3S,4R)-3,4-dichlorohexane has been found to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3S,4R)-3,4-dichlorohexane in lab experiments include its chiral specificity, which makes it useful in the synthesis of chiral compounds. It is also a relatively stable compound that can be easily synthesized in large quantities. However, the limitations of using (3S,4R)-3,4-dichlorohexane in lab experiments include its toxicity and potential environmental hazards. Therefore, proper safety measures should be taken when handling this compound.
Zukünftige Richtungen
There are many future directions for the use of (3S,4R)-3,4-dichlorohexane in scientific research. One potential direction is the development of new chiral ligands for asymmetric catalysis. Another potential direction is the synthesis of new chiral polymers and surfactants. Additionally, (3S,4R)-3,4-dichlorohexane could be used in the development of new antifungal and antibacterial agents. Further research is needed to fully understand the potential of this compound in various scientific applications.
Conclusion:
In conclusion, (3S,4R)-3,4-dichlorohexane is a chiral compound that has many scientific research applications. Its unique chemical properties make it useful in many fields, including organic chemistry, biochemistry, and medicinal chemistry. The synthesis method of (3S,4R)-3,4-dichlorohexane is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are also many future directions for its use in scientific research.
Synthesemethoden
The synthesis of (3S,4R)-3,4-dichlorohexane is done by reacting 3,4-dichloro-1-butene with lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. The reaction takes place in a dry atmosphere and under nitrogen gas. The reaction mixture is then quenched with water, and the organic layer is separated and washed with water and dried over anhydrous sodium sulfate. The product is obtained by distillation under reduced pressure.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-3,4-dichlorohexane has been used in various scientific research applications. It is used as a chiral building block for the synthesis of many compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a starting material for the synthesis of chiral ligands, which are used in asymmetric catalysis. (3S,4R)-3,4-dichlorohexane has also been used in the synthesis of chiral surfactants and polymers.
Eigenschaften
CAS-Nummer |
19117-19-2 |
|---|---|
Produktname |
(3S,4R)-3,4-dichlorohexane |
Molekularformel |
C6H12Cl2 |
Molekulargewicht |
155.06 g/mol |
IUPAC-Name |
(3S,4R)-3,4-dichlorohexane |
InChI |
InChI=1S/C6H12Cl2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI-Schlüssel |
GBIMAWDSABONCC-OLQVQODUSA-N |
Isomerische SMILES |
CC[C@H]([C@H](CC)Cl)Cl |
SMILES |
CCC(C(CC)Cl)Cl |
Kanonische SMILES |
CCC(C(CC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



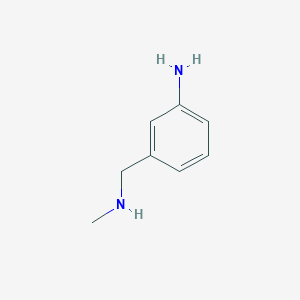


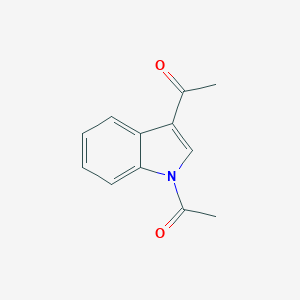
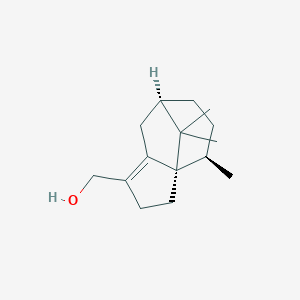
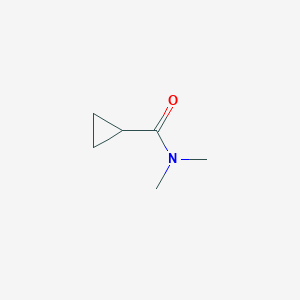
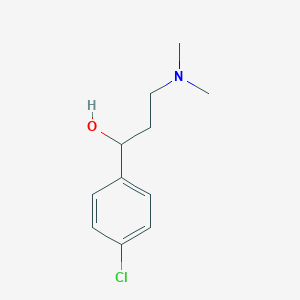
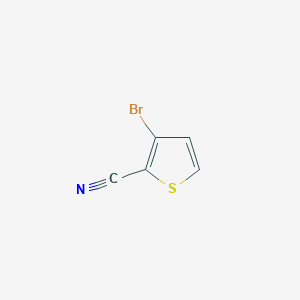
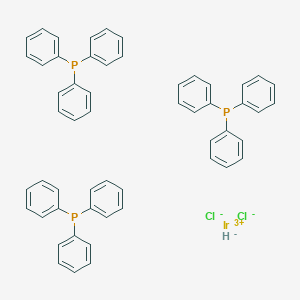
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)
